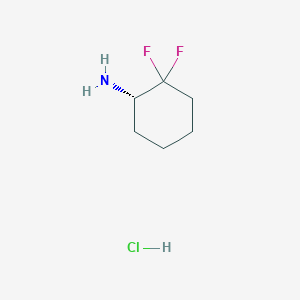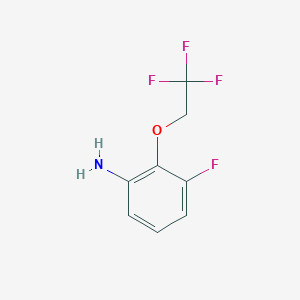
3-Fluoro-2-(2,2,2-trifluoroethoxy)-phenylamine
Descripción general
Descripción
The compound 3-(2,2,2-Trifluoroethoxy)phenylboronic acid is a precursor commonly used in the synthesis of biologically active compounds . It has an empirical formula of C8H8BF3O3 .
Molecular Structure Analysis
The molecular structure of a related compound, 3-fluoro-2-(2,2,2-trifluoroethoxy)-4-(trimethylsilyl)pyridine, has a molecular formula of C10H13F4NOSi and a molecular weight of 267.3 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 3-fluoro-2-(2,2,2-trifluoroethoxy)-4-(trimethylsilyl)pyridine, are as follows: it has a molecular formula of C10H13F4NOSi and a molecular weight of 267.3 .Aplicaciones Científicas De Investigación
Catalytic Fluoromethylation of Carbon-Carbon Multiple Bonds
The development of new protocols for tri- and difluoromethylation of various skeletons is crucial in pharmaceuticals and agrochemicals. Photoredox catalysis, using visible-light-induced single-electron-transfer processes, has emerged as a promising strategy for developing new fluoromethylations. This approach allows for efficient and selective radical fluoromethylation under mild conditions, offering a pathway to synthesize various organofluorine compounds bearing C(sp(3))-CF3 bonds with high functional group compatibility and regioselectivity (Koike & Akita, 2016).
Fluoroalkyl amino reagents have been developed for the facile introduction of the fluoro(trifluoromethoxy)methyl group onto aromatic substrates. These reagents enable Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, which are important building blocks in medicinal and agricultural chemistry (Schmitt et al., 2017).
Novel Synthetic Routes to 2-Fluoro-2-phenylalkanoic Acids
The synthesis of 2-fluoro-2-phenylalkanoic acids through bromo fluorination and subsequent reactions demonstrates an alternative pathway to access these compounds, highlighting the versatility of fluorinated intermediates in organic synthesis (Goj & Haufe, 2006).
Synthesis of Fluorinated Polyimides
The synthesis of highly fluorinated polyimides using multitrifluoromethyl-substituted aromatic diamines demonstrates the role of fluorinated compounds in producing materials with excellent thermal stability, low dielectric constants, and high optical transparency. These materials are promising for applications in electronics and optoelectronics (Tao et al., 2009).
Perovskite Solar Cells Passivation
In the field of energy, integrating fluoroethylamine into perovskite films for defect passivation significantly enhances the efficiency and stability of perovskite solar cells. The strategic engineering of fluorinated molecules within these materials can suppress nonradiative recombination, thereby improving device performance (Su et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
3-fluoro-2-(2,2,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHURUGIWYJCRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)OCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)
![(3S,4R)-4-{[(5-methylfuran-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B1474169.png)
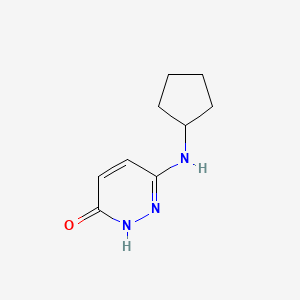


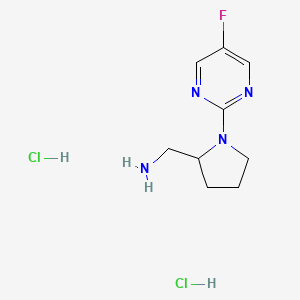

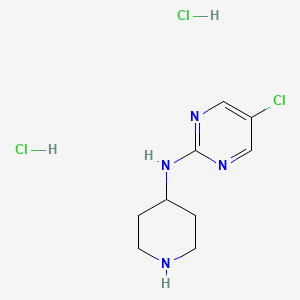

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)
![(1S,2S)-2-{[(furan-2-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1474183.png)

![(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol](/img/structure/B1474187.png)
